4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide
Overview
Description
4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 3,4-diethoxyphenyl ethylamine, which is then reacted with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is further reacted with 4-methylphenylphthalazin-1-ylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced compounds with different properties.
Scientific Research Applications
4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in industrial processes.
Mechanism of Action
The mechanism of action of 4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide include:
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- N-Acetyl-3,4-dimethoxyphenethylamine
- N-Acetylhomoveratrylamine
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. This compound’s unique combination of functional groups makes it a valuable tool in various fields of scientific research.
Properties
IUPAC Name |
4-[[4-[3-[2-(3,4-diethoxyphenyl)ethylsulfamoyl]-4-methylphenyl]phthalazin-1-yl]amino]-N,N-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N5O5S/c1-6-45-31-19-13-25(22-32(31)46-7-2)20-21-37-47(43,44)33-23-27(14-12-24(33)3)34-29-10-8-9-11-30(29)35(40-39-34)38-28-17-15-26(16-18-28)36(42)41(4)5/h8-19,22-23,37H,6-7,20-21H2,1-5H3,(H,38,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUZEAXLXULCAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)C(=O)N(C)C)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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